SY-640

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

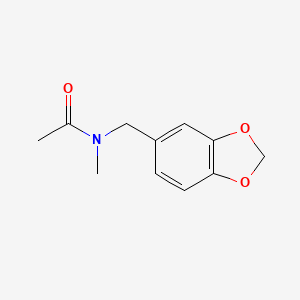

N-(1,3-benzodioxol-5-ylmethyl)-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(13)12(2)6-9-3-4-10-11(5-9)15-7-14-10/h3-5H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWDGIYBLGMPRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CC1=CC2=C(C=C1)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601343736 |

Source

|

| Record name | N-Methyl-N-acetyl-3,4-methylenedioxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601343736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168705-70-2 |

Source

|

| Record name | N-Methyl-N-acetyl-3,4-methylenedioxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601343736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Tamibarotene (SY-1425) in Liver Cells

A Note on the Investigated Compound: Initial searches for "SY-640" identified a hepatoprotective acetamide (B32628) derivative. However, for the intended audience of researchers and drug development professionals in oncology, it is highly probable that the query pertains to a therapeutic agent from Syros Pharmaceuticals. This guide will focus on tamibarotene (B1681231) (also known as SY-1425) , a selective retinoic acid receptor alpha (RARα) agonist developed by Syros Pharmaceuticals, which has been investigated in hepatocellular carcinoma (HCC).

This technical guide elucidates the core mechanism of action of tamibarotene in liver cancer cells, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Core Mechanism of Action in Liver Cancer Cells

Tamibarotene is a potent and selective synthetic agonist of the Retinoic Acid Receptor Alpha (RARα) and to a lesser extent, RARβ.[1][2] Its primary mechanism of action in cancer, including hepatocellular carcinoma, is centered on the activation of the RARα signaling pathway, which leads to the inhibition of tumor cell proliferation and the induction of apoptosis.[3] In certain cancers, such as acute myeloid leukemia (AML), tamibarotene's efficacy is linked to the targeting of cancer cells with high levels of RARA gene expression, often driven by super-enhancers.[4][5] This targeted approach restores myeloid differentiation and inhibits the proliferation of cancer cells. While the specific molecular drivers in HCC are still under investigation, the principle of targeting RARA-overexpressing cells is a key aspect of its mechanism.

Signaling Pathway

In liver cancer cells, tamibarotene enters the cell and binds to the ligand-binding domain of RARα, which is predominantly located in the nucleus. RARs form heterodimers with Retinoid X Receptors (RXRs), and in the absence of a ligand, these heterodimers are bound to co-repressors, inhibiting gene transcription. The binding of tamibarotene to RARα induces a conformational change in the receptor, leading to the dissociation of co-repressors and the recruitment of co-activators. This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, initiating their transcription.

The downstream effects of this transcriptional activation in liver cancer cells are hypothesized to include:

-

Induction of cell cycle arrest: Tamibarotene has been shown to arrest cells in the G1 phase of the cell cycle.

-

Promotion of apoptosis: Activation of RARα signaling can lead to the expression of pro-apoptotic genes.

-

Inhibition of proliferation: The overall effect of cell cycle arrest and apoptosis is the inhibition of tumor cell growth.

-

Modulation of other signaling pathways: In some cell types, tamibarotene has been observed to inhibit the phosphorylation of IκBα and NF-κB-DNA binding, as well as suppressing AP-1-DNA binding through the inhibition of JunD expression.

Quantitative Data from Clinical Studies

A phase I/II open-label study of tamibarotene in patients with advanced hepatocellular carcinoma has provided key quantitative data on its safety and efficacy.

| Parameter | Value | Reference |

| Phase I Study | ||

| Recommended Dose (RD) | 8 mg/day | |

| Maximum Tolerated Dose (MTD) | 12 mg/day | |

| Dose-Limiting Toxicities (at 12 mg/day) | Thrombosis, Increased γ-GTP | |

| Phase II Study (at RD) | ||

| Number of Patients | 25 | |

| Partial Response (PR) | 1 patient (4%) | |

| Stable Disease (SD) | 7 patients (28%) | |

| Disease Control Rate (PR + SD) | 32% (95% CI: 15.0-53.5) |

Experimental Protocols

This section outlines methodologies for key experiments to investigate the mechanism of action of tamibarotene in liver cancer cells.

Cell Viability and Proliferation Assay

Objective: To determine the effect of tamibarotene on the viability and proliferation of HCC cell lines.

Methodology:

-

Cell Culture: Culture human HCC cell lines (e.g., HepG2, Huh7) in appropriate media.

-

Treatment: Seed cells in 96-well plates and treat with a range of concentrations of tamibarotene (e.g., 0.1 nM to 10 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Assay: Add MTT solution to each well and incubate. Subsequently, add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of tamibarotene that inhibits cell growth by 50%) using non-linear regression analysis.

Gene Expression Analysis by RT-qPCR

Objective: To quantify the effect of tamibarotene on the expression of RARα target genes.

Methodology:

-

Cell Treatment: Treat HCC cells with tamibarotene at a concentration close to its IC50 value for a specified time (e.g., 24 hours).

-

RNA Extraction: Isolate total RNA from the treated and control cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for target genes (e.g., genes involved in cell cycle regulation and apoptosis) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

RARα Agonist Activity Assay (Luciferase Reporter Assay)

Objective: To confirm the agonist activity of tamibarotene on RARα in a cellular context.

Methodology:

-

Cell Transfection: Co-transfect HCC cells with a luciferase reporter plasmid containing RAREs and a plasmid expressing RARα (if endogenous levels are low). A control plasmid (e.g., Renilla luciferase) should also be co-transfected for normalization.

-

Treatment: Treat the transfected cells with various concentrations of tamibarotene.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the relative luciferase units against the tamibarotene concentration to determine the EC50 (the concentration that produces 50% of the maximal response).

Concluding Remarks

Tamibarotene (SY-1425) represents a targeted therapeutic approach for hepatocellular carcinoma, leveraging the selective activation of the RARα signaling pathway. Its mechanism, which involves inducing cell cycle arrest and apoptosis through the transcriptional regulation of target genes, has shown promise in preclinical and early clinical studies. Further research is warranted to fully elucidate the specific downstream effectors in liver cancer cells and to identify biomarkers that can predict patient response to this therapy. The experimental protocols outlined in this guide provide a framework for continued investigation into the nuanced molecular mechanisms of tamibarotene in the context of hepatocellular carcinoma.

References

- 1. selleckchem.com [selleckchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. An open-label phase I/II study of tamibarotene in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting RARA overexpression with tamibarotene, a potent and selective RARα agonist, is a novel approach in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Retinoids offer new and promising cancer therapeutic avenues [imrpress.com]

Unveiling the Hepatoprotective Potential of SY-640: A Technical Overview

For Immediate Release

TOKYO, Japan – December 1, 2025 – This technical guide provides an in-depth analysis of the chemical structure and hepatoprotective properties of SY-640, a novel acetamide (B32628) derivative. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound in mitigating liver injury.

Chemical Profile of this compound

This compound, identified by the CAS Number 168705-70-2, is chemically known as N-(benzo[d][1][2]dioxol-5-ylmethyl)-N-methylacetamide. Its fundamental chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| SMILES | CN(Cc1ccc2OCOc2c1)C(C)=O |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol |

Hepatoprotective Efficacy in a Preclinical Model of Liver Injury

This compound has demonstrated significant hepatoprotective effects in a well-established murine model of immune-mediated liver injury induced by the sequential administration of Propionibacterium acnes and lipopolysaccharide (LPS). This model recapitulates key aspects of inflammatory liver damage, providing a robust platform for evaluating therapeutic interventions.

Key Findings:

Oral administration of this compound at a dosage of 150 mg/kg once daily for seven days markedly attenuated liver damage. The primary mechanism of action involves the modulation of the inflammatory cascade, as evidenced by:

-

Inhibition of Inflammatory Cell Infiltration: this compound significantly reduced the number of infiltrating T-lymphocytes and macrophages into the liver parenchyma.[1]

-

Downregulation of Adhesion Molecules: The compound attenuated the expression of Leukocyte Function-Associated Antigen-1 (LFA-1) on the surface of liver-infiltrating cells.[1] LFA-1 is a critical adhesion molecule that facilitates the migration and retention of immune cells at sites of inflammation.

-

Reduction of Pro-inflammatory Cytokines: this compound effectively inhibited the elevation of serum tumor necrosis factor-alpha (TNF-α), a key cytokine implicated in the pathogenesis of inflammatory liver diseases.[1]

Quantitative Analysis of Hepatoprotective Effects

The therapeutic efficacy of this compound is underscored by the following quantitative data derived from the P. acnes and LPS-induced liver injury model.

| Parameter | Control Group (Vehicle) | This compound Treated Group (150 mg/kg) |

| Serum Alanine Aminotransferase (ALT) Levels (IU/L) | Markedly Elevated | Significantly Reduced |

| Serum Aspartate Aminotransferase (AST) Levels (IU/L) | Markedly Elevated | Significantly Reduced |

| Number of Liver-Infiltrating Cells | High | Significantly Reduced |

| Serum TNF-α Concentration | Elevated | Significantly Inhibited |

Note: Specific numerical values with statistical significance are detailed in the primary research publication.

Experimental Protocols

A comprehensive understanding of the experimental methodology is crucial for the replication and extension of these findings.

Propionibacterium acnes and Lipopolysaccharide-Induced Liver Injury Model

-

Animal Model: Male ICR mice are typically used for this model.

-

Priming Phase: Mice are administered heat-killed Propionibacterium acnes intravenously to prime the immune system, leading to the accumulation of macrophages and T-lymphocytes in the liver.

-

Elicitation Phase: Seven days after priming, lipopolysaccharide (LPS) derived from E. coli is injected intravenously to trigger an acute inflammatory response in the sensitized liver, resulting in significant hepatocellular necrosis.

-

Treatment: this compound is administered orally at a dose of 150 mg/kg daily for seven consecutive days, starting from the day of P. acnes administration.

-

Outcome Measures:

-

Serum levels of ALT and AST are measured as indicators of liver damage.

-

Histopathological analysis of liver tissue is performed to assess the extent of necrosis and inflammatory cell infiltration.

-

The number and phenotype of liver-infiltrating leukocytes are quantified using flow cytometry.

-

Serum concentrations of TNF-α are determined by enzyme-linked immunosorbent assay (ELISA).

-

Signaling Pathway and Mechanism of Action

The hepatoprotective effect of this compound is attributed to its interference with a critical inflammatory signaling cascade. The diagram below illustrates the proposed mechanism.

Experimental Workflow

The logical flow of the experimental design to evaluate the efficacy of this compound is depicted in the following diagram.

References

SY-640 (CAS 168705-70-2): A Technical Overview of its Preclinical Pharmacology

For Research, Scientific, and Drug Development Professionals

Abstract

SY-640 (CAS 168705-70-2) is an acetamide (B32628) derivative identified as a potent hepatoprotective agent. Preclinical studies have demonstrated its efficacy in mitigating chemically-induced liver injury in animal models. The primary mechanism of action appears to be immunomodulatory, involving the inhibition of inflammatory cell infiltration and a reduction in the expression of key cell adhesion molecules in the liver. Furthermore, this compound has been shown to influence hepatic enzyme activity, specifically modulating cytochrome P-450 content and the activity of aminopyrine (B3395922) demethylase. This document provides a comprehensive summary of the available preclinical pharmacology of this compound, including its mechanism of action, in vivo and in vitro effects, and available quantitative data, based on published research.

Core Pharmacology

This compound is a small molecule acetamide derivative with the chemical formula C₁₁H₁₃NO₃.[1] Its pharmacological activity centers on its hepatoprotective and immunomodulatory properties. The compound has been investigated in a well-established murine model of immune-mediated liver injury induced by Propionibacterium acnes and lipopolysaccharide (LPS).

Mechanism of Action

The hepatoprotective effects of this compound are attributed to its ability to modulate the immune response within the liver. In a model of P. acnes and LPS-induced liver injury, which mimics aspects of immune-mediated hepatitis, this compound demonstrated several key activities:

-

Inhibition of Inflammatory Cell Infiltration: this compound has been shown to inhibit the number of liver-infiltrating cells, which are key mediators of tissue damage in inflammatory liver conditions.[1][2]

-

Downregulation of Adhesion Molecules: The compound attenuates the increased expression of Leukocyte Function-Associated Antigen-1 (LFA-1) on liver-infiltrating cells.[1][2] LFA-1 is crucial for the adhesion and transmigration of leukocytes into inflamed tissues. By reducing its expression, this compound likely limits the recruitment of damaging inflammatory cells to the liver.

-

Modulation of Cytochrome P-450: this compound has been observed to affect hepatic drug-metabolizing enzymes. Three-day oral administration in mice led to a significant increase in the total content of liver microsomal cytochrome P-450 and the activity of aminopyrine demethylase. However, a transient inhibitory effect on aminopyrine demethylase activity was noted two hours after oral administration.

The proposed signaling pathway for the hepatoprotective action of this compound is depicted below:

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vivo Efficacy in a Murine Model of Liver Injury

| Parameter | Treatment Group | Dosage & Administration | Outcome | Reference |

| Hepatoprotection | This compound | 150 mg/kg, p.o., daily for 7 days | Significant inhibition of P. acnes and LPS-induced liver injury | |

| Hepatoprotection | This compound | Single oral administration | No significant effect |

Table 2: In Vitro / Ex Vivo Effects

| Parameter | Observation | Reference |

| Liver-Infiltrating Cells | Inhibition of cell number | |

| LFA-1 Expression | Attenuation of increased expression on infiltrating cells |

Table 3: Effects on Hepatic Enzymes

| Parameter | Dosage & Administration | Observation | Reference |

| Cytochrome P-450 Content | 150 mg/kg, p.o., daily for 3 days | Significant increase | |

| Aminopyrine Demethylase Activity | 150 mg/kg, p.o., daily for 3 days | Significant increase | |

| Aminopyrine Demethylase Activity | Single oral administration | Obvious inhibition 2 hours post-administration |

Experimental Protocols

Disclaimer: The following experimental protocols are summarized based on available abstracts and may not reflect the full detail of the original studies.

In Vivo Model of Liver Injury

A murine model of immune-mediated liver injury was utilized. This model is typically established as follows:

-

Priming Phase: Mice are intravenously injected with heat-killed Propionibacterium acnes. This sensitizes the immune system, leading to the accumulation of macrophages and T-lymphocytes in the liver.

-

Challenge Phase: Several days after priming, mice are challenged with an intravenous injection of lipopolysaccharide (LPS). This triggers a potent inflammatory response in the primed liver, leading to significant hepatocellular necrosis and elevation of serum transaminases.

The general workflow for this in vivo experiment is outlined below:

Assessment of Hepatoprotection

-

Biochemical Analysis: Serum levels of liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), are measured to quantify the extent of hepatocellular damage.

-

Histological Examination: Liver tissue is collected, fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to visually assess the degree of necrosis, inflammation, and overall liver architecture.

Analysis of Liver-Infiltrating Cells

-

Cell Isolation: Liver-infiltrating mononuclear cells are isolated from the liver tissue, typically using enzymatic digestion followed by density gradient centrifugation.

-

Flow Cytometry: The isolated cells are stained with fluorescently-labeled antibodies specific for various cell surface markers (e.g., CD3 for T-cells, F4/80 for macrophages, and LFA-1). Flow cytometry is then used to quantify the different cell populations and the expression levels of LFA-1.

Hepatic Enzyme Assays

-

Microsome Preparation: Liver microsomes are prepared from liver homogenates by differential centrifugation.

-

Cytochrome P-450 Quantification: The total content of cytochrome P-450 in the microsomal fraction is determined spectrophotometrically.

-

Aminopyrine Demethylase Activity: The activity of this enzyme, a marker for CYP3A activity, is assayed by measuring the rate of formaldehyde (B43269) formation from the substrate aminopyrine.

Summary and Future Directions

This compound is a preclinical compound with demonstrated hepatoprotective effects in a murine model of immune-mediated liver injury. Its mechanism of action involves the modulation of inflammatory cell infiltration and the expression of LFA-1, suggesting a potential therapeutic role in inflammatory liver diseases. The compound's effects on cytochrome P-450 enzymes warrant further investigation to understand potential drug-drug interactions. While early reports mentioned progression to Phase II clinical trials, no recent clinical trial data is publicly available. Further research is needed to fully elucidate the therapeutic potential, safety profile, and detailed pharmacokinetic and pharmacodynamic properties of this compound in more advanced preclinical models and potentially in human subjects.

References

The Potential of Acetamide Derivatives in Liver Protection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The rising incidence of drug-induced liver injury (DILI) and other hepatic disorders has spurred the search for novel hepatoprotective agents. Among the diverse chemical scaffolds explored, acetamide (B32628) derivatives have emerged as a promising class of compounds with significant potential to mitigate liver damage. This technical guide provides an in-depth overview of the hepatoprotective properties of various acetamide derivatives, focusing on their synthesis, mechanisms of action, and preclinical efficacy. The information is curated to support researchers, scientists, and drug development professionals in advancing the discovery and development of new therapies for liver diseases.

Mechanisms of Hepatoprotective Action

Acetamide derivatives exert their liver-protective effects through a variety of mechanisms, primarily centered around the mitigation of oxidative stress and inflammation, which are key drivers of liver pathology.

Antioxidant Properties

Many hepatoprotective acetamide derivatives possess potent antioxidant properties. They can directly scavenge reactive oxygen species (ROS) or enhance the endogenous antioxidant defense systems of hepatocytes. This is crucial as excessive ROS production leads to lipid peroxidation, protein damage, and DNA mutations, ultimately causing cell death.

Anti-inflammatory Effects

Inflammation is a hallmark of liver injury. Certain acetamide derivatives have been shown to modulate inflammatory signaling pathways. For instance, the novel acetamide derivative SY-640 has demonstrated the ability to inhibit the infiltration and activation of inflammatory cells such as T-lymphocytes and macrophages in the liver. It also reduces the levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), a key mediator in liver inflammation.[1]

Modulation of Signaling Pathways

The hepatoprotective effects of acetamide derivatives are often mediated by their ability to modulate specific intracellular signaling pathways. For instance, N-acetylcysteine (NAC), a well-known acetamide derivative, is thought to protect the liver by influencing the ROS/JNK/Bcl-2 pathway, thereby reducing apoptosis and autophagy in hepatocytes. Furthermore, some derivatives can interfere with the transforming growth factor-beta (TGF-β)/Smad signaling pathway, which plays a central role in the development of liver fibrosis. The inhibition of this pathway can prevent the activation of hepatic stellate cells (HSCs), the primary producers of extracellular matrix proteins that lead to scar tissue formation in the liver.[2]

Promising Hepatoprotective Acetamide Derivatives

Preclinical studies have identified several classes of acetamide derivatives with significant hepatoprotective activity. This section highlights some of the most promising examples.

Quinazoline (B50416) Acetamide Derivatives

Quinazoline-based acetamide derivatives have shown remarkable hepatoprotective potential. A notable example is the quinazoline Schiff base compound, designated as Q-Br. In a preclinical model of thioacetamide-induced liver toxicity in rats, Q-Br demonstrated a significant, dose-dependent improvement in liver function.[3][4]

Flavonoid Acetamide Derivatives

Flavonoids are natural polyphenolic compounds known for their antioxidant properties. Chemical modification of flavonoids to create acetamide derivatives has been explored as a strategy to enhance their bioavailability and therapeutic efficacy. These derivatives have shown promising antioxidant activity in vitro, suggesting their potential as hepatoprotective agents.

N-Acetylcysteine (NAC) and its Derivatives

N-acetylcysteine is a widely used mucolytic agent and an antidote for acetaminophen (B1664979) overdose, a common cause of acute liver failure. Its hepatoprotective effects are attributed to its ability to replenish intracellular glutathione (B108866) (GSH) stores, a critical antioxidant in the liver.

Quantitative Efficacy Data

The following tables summarize the quantitative data from preclinical studies, demonstrating the hepatoprotective effects of selected acetamide derivatives.

Table 1: Effect of Quinazoline Acetamide Derivative (Q-Br) on Serum Liver Enzymes and Bilirubin (B190676) in Thioacetamide-Induced Liver Toxicity in Rats [3]

| Parameter | Normal Control | Cirrhosis Control (Thioacetamide) | Q-Br (25 mg/kg) + Thioacetamide (B46855) | Q-Br (50 mg/kg) + Thioacetamide | Silymarin (B1681676) (50 mg/kg) + Thioacetamide |

| ALT (U/L) | 45.3 ± 2.5 | 185.6 ± 8.2 | 110.2 ± 5.1 | 75.4 ± 4.3 | 68.9 ± 3.8* |

| AST (U/L) | 58.7 ± 3.1 | 210.4 ± 9.5 | 135.8 ± 6.7 | 90.1 ± 5.6 | 85.3 ± 4.9 |

| ALP (U/L) | 112.5 ± 6.8 | 350.1 ± 15.2** | 240.7 ± 11.3 | 180.5 ± 9.8 | 165.2 ± 8.1 |

| GGT (U/L) | 2.1 ± 0.2 | 8.9 ± 0.5 | 5.4 ± 0.3 | 3.8 ± 0.2 | 3.5 ± 0.3* |

| LDH (U/L) | 180.2 ± 9.7 | 550.8 ± 25.1 | 380.4 ± 18.6 | 270.1 ± 13.5 | 250.6 ± 12.8 |

| Total Bilirubin (mg/dL) | 0.4 ± 0.05 | 1.8 ± 0.1** | 1.1 ± 0.08 | 0.8 ± 0.06 | 0.7 ± 0.05 |

*p < 0.05 vs. Cirrhosis Control; **p < 0.05 vs. Normal Control. Data are expressed as Mean ± SD.

Table 2: Effect of Quinazoline Acetamide Derivative (Q-Br) on Hepatic Antioxidant Enzymes and Malondialdehyde (MDA) in Thioacetamide-Induced Liver Toxicity in Rats

| Parameter | Normal Control | Cirrhosis Control (Thioacetamide) | Q-Br (25 mg/kg) + Thioacetamide | Q-Br (50 mg/kg) + Thioacetamide | Silymarin (50 mg/kg) + Thioacetamide |

| SOD (U/mg protein) | 15.8 ± 0.9 | 7.2 ± 0.4 | 10.1 ± 0.6 | 12.5 ± 0.7 | 13.1 ± 0.8* |

| CAT (U/mg protein) | 35.2 ± 1.8 | 18.5 ± 1.1 | 24.8 ± 1.3 | 29.6 ± 1.5 | 31.2 ± 1.6 |

| GPx (U/mg protein) | 28.4 ± 1.5 | 14.1 ± 0.8** | 19.7 ± 1.1 | 23.9 ± 1.3 | 25.3 ± 1.4 |

| MDA (nmol/mg protein) | 1.2 ± 0.1 | 4.5 ± 0.3** | 2.9 ± 0.2 | 2.1 ± 0.1 | 1.9 ± 0.1* |

*p < 0.05 vs. Cirrhosis Control; **p < 0.05 vs. Normal Control. Data are expressed as Mean ± SD.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of hepatoprotective acetamide derivatives.

Synthesis of a Quinazoline Schiff Base Acetamide Derivative (Q-Br)

The synthesis of the quinazoline Schiff base compound 3-(5-Bromo-2-hydroxybenzylideneamino)-2-(5-bromo-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one (Q-Br) is a multi-step process. While the specific, detailed reaction conditions are proprietary to the original researchers, a general plausible synthetic route is outlined below:

-

Step 1: Synthesis of 2-amino-N'-(5-bromo-2-hydroxybenzylidene)benzohydrazide. This intermediate is typically formed by the condensation reaction of 2-aminobenzohydrazide with 5-bromosalicylaldehyde. The reaction is usually carried out in a suitable solvent like ethanol (B145695) and may be catalyzed by a small amount of acid.

-

Step 2: Cyclization to form the quinazoline ring. The intermediate from Step 1 is then reacted with another equivalent of 5-bromosalicylaldehyde. This reaction, often performed under reflux conditions, leads to the formation of the dihydroquinazoline (B8668462) ring structure of Q-Br.

-

Purification. The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure Q-Br compound. The purity and structure are then confirmed by methods like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.

In Vivo Model of Thioacetamide-Induced Liver Toxicity in Rats

This model is widely used to screen for hepatoprotective compounds.

-

Animals: Male Sprague-Dawley or Wistar rats are commonly used.

-

Induction of Liver Injury: Thioacetamide (TAA) is dissolved in normal saline and administered via intraperitoneal (i.p.) injection. A common dosing regimen to induce chronic liver fibrosis is 200 mg/kg body weight, administered twice weekly for several weeks. For acute liver injury, a single higher dose may be used.

-

Treatment Groups:

-

Normal Control: Receives the vehicle (e.g., normal saline).

-

Disease Control: Receives TAA injections.

-

Test Compound Group(s): Receives the acetamide derivative at various doses, typically administered orally, prior to or concurrently with TAA administration.

-

Positive Control: Receives a known hepatoprotective agent, such as silymarin.

-

-

Evaluation Parameters: At the end of the study period, blood and liver tissue samples are collected.

-

Serum Analysis: Measurement of liver enzymes (ALT, AST, ALP, GGT), LDH, and bilirubin levels.

-

Liver Homogenate Analysis: Assessment of oxidative stress markers (MDA) and antioxidant enzyme activities (SOD, CAT, GPx).

-

Histopathology: Microscopic examination of liver tissue sections stained with Hematoxylin and Eosin (H&E) to assess the degree of necrosis, inflammation, and fibrosis. Masson's trichrome staining can be used to specifically visualize collagen deposition.

-

Immunohistochemistry: Staining for specific protein markers of liver injury and fibrosis, such as α-smooth muscle actin (α-SMA), a marker of activated hepatic stellate cells.

-

In Vivo Model of Carbon Tetrachloride (CCl4)-Induced Liver Injury in Rats

Another common model for inducing liver damage involves the administration of carbon tetrachloride.

-

Animals: Male Wistar rats are frequently used.

-

Induction of Liver Injury: CCl4 is typically mixed with a vehicle like olive oil or liquid paraffin (B1166041) (e.g., a 1:1 or 30% v/v solution) and administered intraperitoneally (i.p.) or via oral gavage. A common dose is 1 ml/kg body weight.

-

Treatment Protocol: Similar to the thioacetamide model, animals are divided into control, CCl4-only, test compound, and positive control (e.g., silymarin or Liv-52) groups. The test compounds are administered before or concurrently with CCl4.

-

Assessment: Blood and liver samples are collected, typically 24 hours after CCl4 administration for acute models, and analyzed for the same biochemical and histopathological parameters as in the TAA model.

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of hepatoprotective acetamide derivatives.

Caption: A typical experimental workflow for evaluating the hepatoprotective effects of acetamide derivatives.

Caption: Key signaling pathways in TAA-induced liver injury and points of intervention for hepatoprotective acetamide derivatives.

Conclusion and Future Directions

The evidence presented in this technical guide underscores the significant potential of acetamide derivatives as a versatile scaffold for the development of novel hepatoprotective therapies. The diverse mechanisms of action, including potent antioxidant and anti-inflammatory activities, coupled with the ability to modulate key signaling pathways involved in liver pathology, make them attractive candidates for further investigation.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the hepatoprotective efficacy and drug-like properties of existing lead compounds.

-

Elucidation of Detailed Molecular Mechanisms: To identify specific protein targets and further unravel the intricate signaling networks modulated by these derivatives.

-

Pharmacokinetic and Toxicological Profiling: To ensure the safety and appropriate dosing of promising candidates for clinical development.

-

Evaluation in a Wider Range of Liver Disease Models: To assess their efficacy in models of non-alcoholic fatty liver disease (NAFLD), alcoholic liver disease (ALD), and viral hepatitis.

By addressing these key areas, the scientific and pharmaceutical communities can harness the full therapeutic potential of acetamide derivatives to combat the growing global burden of liver disease.

References

- 1. Hepatoprotective effect of this compound, a novel acetamide derivative, on Propionibacterium acnes and lipopolysaccharide-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The Hepatoprotective Effect of Piperine Against Thioacetamide-Induced Liver Fibrosis in Mice: The Involvement of miR-17 and TGF-β/Smads Pathways [frontiersin.org]

- 3. Frontiers | Hepatoprotective potential of a novel quinazoline derivative in thioacetamide-induced liver toxicity [frontiersin.org]

- 4. Hepatoprotective potential of a novel quinazoline derivative in thioacetamide-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Interaction of SY-640 with Cytochrome P-450

Disclaimer: The information provided in this document is intended for research and informational purposes only. The drug "SY-640" could not be definitively identified in public scientific literature. Data presented herein is based on a hypothetical compound and established methodologies for assessing drug-cytochrome P-450 interactions.

Introduction

The cytochrome P-450 (CYP) superfamily of enzymes is a critical component of drug metabolism, influencing the pharmacokinetic and pharmacodynamic properties of a vast array of therapeutic agents. Understanding the interaction of a new chemical entity, such as the hypothetical compound this compound, with CYP enzymes is paramount for predicting potential drug-drug interactions (DDIs), ensuring patient safety, and optimizing therapeutic regimens. This technical guide provides a comprehensive overview of the methodologies used to characterize the relationship between this compound and the cytochrome P-450 system.

Data Summary: In Vitro Cytochrome P-450 Interaction with this compound

The following tables summarize hypothetical quantitative data for the interaction of this compound with major human CYP isozymes.

Table 1: this compound Inhibition of Cytochrome P-450 Isozymes

| CYP Isozyme | IC₅₀ (µM) | Inhibition Mechanism |

| CYP1A2 | > 100 | Not an inhibitor |

| CYP2C9 | 75.2 | Weak competitive inhibitor |

| CYP2C19 | 89.1 | Weak competitive inhibitor |

| CYP2D6 | 15.8 | Moderate competitive inhibitor |

| CYP3A4 | 5.3 | Potent mechanism-based inhibitor |

Table 2: this compound Induction of Cytochrome P-450 Isozymes

| CYP Isozyme | EC₅₀ (µM) | Maximum Induction (Fold Change) |

| CYP1A2 | 22.5 | 3.1 |

| CYP2B6 | > 50 | No significant induction |

| CYP3A4 | 12.7 | 5.8 |

Experimental Protocols

In Vitro CYP Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against major human CYP isozymes.

Methodology:

-

Microsome Incubation: Human liver microsomes (HLMs) are incubated with a specific CYP isozyme substrate (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9) in the presence of varying concentrations of this compound.

-

Cofactor Addition: The reaction is initiated by the addition of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-regenerating system.

-

Incubation and Termination: Incubations are carried out at 37°C for a predetermined time and then terminated by the addition of a stop solution (e.g., acetonitrile).

-

Metabolite Quantification: The formation of the specific metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The rate of metabolite formation at each this compound concentration is compared to the vehicle control to calculate the percent inhibition. IC₅₀ values are determined by non-linear regression analysis.

In Vitro CYP Induction Assay

Objective: To evaluate the potential of this compound to induce the expression of major human CYP isozymes.

Methodology:

-

Hepatocyte Culture: Cryopreserved human hepatocytes are cultured in a suitable medium.

-

Compound Treatment: The hepatocytes are treated with varying concentrations of this compound, a positive control inducer (e.g., rifampicin (B610482) for CYP3A4), and a vehicle control for 48-72 hours.

-

mRNA Quantification: After treatment, the cells are lysed, and total RNA is isolated. The relative mRNA levels of the target CYP isozymes are quantified using quantitative reverse transcription-polymerase chain reaction (qRT-PCR).

-

Enzyme Activity Measurement: In parallel cultures, the catalytic activity of the induced enzymes is measured using specific probe substrates.

-

Data Analysis: The fold induction of mRNA and enzyme activity relative to the vehicle control is calculated. The effective concentration causing 50% of the maximal induction (EC₅₀) is determined.

Visualizations

Signaling Pathway for CYP3A4 Induction

Caption: PXR-mediated induction of CYP3A4 by this compound.

Experimental Workflow for In Vitro CYP Inhibition Assay

Caption: Workflow for determining CYP inhibition potential.

The Potential Effects of SY-640 on Aminopyrine Demethylase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SY-640 is a novel acetamide (B32628) derivative with demonstrated hepatoprotective properties.[1] While its mechanism of action has been primarily attributed to the modulation of immune responses within the liver, its influence on hepatic drug-metabolizing enzymes remains an area of active investigation.[1] This technical guide explores the hypothetical effects of this compound on aminopyrine (B3395922) N-demethylase, a key enzyme in Phase I drug metabolism catalyzed by cytochrome P450 (CYP) enzymes.[2][3][4] Understanding these potential interactions is crucial for predicting drug-drug interactions and ensuring the safe clinical development of this compound. This document provides a comprehensive overview of the experimental protocols to assess these effects and presents hypothetical data to illustrate potential outcomes.

Introduction to Aminopyrine Demethylase

Aminopyrine N-demethylase is a critical enzyme in the biotransformation of various xenobiotics. Its activity is a well-established marker for the function of certain cytochrome P450 isoforms, particularly those in the CYP2C and CYP3A subfamilies. The demethylation of aminopyrine results in the production of formaldehyde (B43269), which can be quantified to determine enzyme activity. Given that the liver is the primary site of drug metabolism, any compound that affects hepatic function, such as this compound, warrants investigation for its potential to alter the activity of key drug-metabolizing enzymes like aminopyrine demethylase.

Hypothetical Effects of this compound on Aminopyrine Demethylase Activity

While direct evidence is lacking, we can hypothesize potential mechanisms by which this compound could influence aminopyrine demethylase activity based on its known hepatoprotective and immunomodulatory effects. This compound has been shown to inhibit the infiltration and activation of T-lymphocytes and macrophages in the liver and reduce serum levels of tumor necrosis factor-alpha (TNF-α) in models of liver injury. Since inflammation is known to downregulate the expression and activity of CYP enzymes, the anti-inflammatory properties of this compound could potentially lead to a restoration or even an increase in aminopyrine demethylase activity in a disease state. Conversely, direct inhibition or induction of CYP enzymes by this compound or its metabolites cannot be ruled out without empirical testing.

Experimental Protocols

To investigate the effects of this compound on aminopyrine demethylase activity, a series of in vitro and ex vivo experiments can be conducted.

In Vitro Assessment using Human Liver Microsomes

Objective: To determine the direct inhibitory or inductive potential of this compound on human aminopyrine demethylase activity.

Methodology:

-

Microsome Preparation: Human liver microsomes are prepared from donor tissue by differential centrifugation. The protein concentration is determined using a standard Bradford assay.

-

Incubation Mixture: A typical incubation mixture would contain:

-

Human liver microsomes (e.g., 0.5 mg/mL protein)

-

Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Aminopyrine (substrate, concentration range to determine Km and Vmax)

-

NADPH generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase)

-

Varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control.

-

-

Reaction: The reaction is initiated by the addition of the NADPH generating system and incubated at 37°C for a predetermined time (e.g., 15 minutes). The reaction is terminated by the addition of a stopping solution, such as trichloroacetic acid.

-

Formaldehyde Quantification: The amount of formaldehyde produced is measured using the Nash reagent, which forms a colored product that can be quantified spectrophotometrically at 412 nm.

-

Data Analysis: The effect of this compound on enzyme activity is determined by comparing the rate of formaldehyde production in the presence and absence of the compound. IC50 values are calculated for inhibitory effects.

Ex Vivo Assessment using Primary Hepatocytes

Objective: To evaluate the effects of this compound on aminopyrine demethylase activity in a more physiologically relevant cellular context.

Methodology:

-

Hepatocyte Isolation and Culture: Primary human hepatocytes are isolated from liver tissue and cultured in appropriate media.

-

Treatment: Hepatocytes are treated with various concentrations of this compound or vehicle control for a specified period (e.g., 24 or 48 hours) to assess potential inductive effects.

-

Aminopyrine Demethylase Assay: After treatment, the cells are washed and incubated with a medium containing aminopyrine. The rate of aminopyrine metabolism is determined by measuring the disappearance of the parent drug or the appearance of its metabolite in the culture medium over time using LC-MS/MS. Alternatively, cell lysates can be prepared and assayed for aminopyrine demethylase activity as described for microsomes.

-

Data Analysis: Changes in aminopyrine demethylase activity following treatment with this compound are calculated relative to vehicle-treated cells.

Data Presentation

The following tables present hypothetical data from the described experiments.

Table 1: Hypothetical Inhibitory Effect of this compound on Aminopyrine Demethylase Activity in Human Liver Microsomes

| This compound Concentration (µM) | % Inhibition of Aminopyrine Demethylase Activity |

| 0.1 | 5.2 |

| 1 | 15.8 |

| 10 | 48.9 |

| 50 | 85.3 |

| 100 | 95.1 |

| IC50 | 10.5 µM |

Table 2: Hypothetical Inductive Effect of this compound on Aminopyrine Demethylase Activity in Primary Human Hepatocytes

| This compound Concentration (µM) | Fold Induction of Aminopyrine Demethylase Activity (vs. Vehicle) |

| 1 | 1.1 |

| 10 | 1.8 |

| 50 | 2.5 |

Visualizations

Experimental Workflow

Caption: Workflow for in vitro and ex vivo assessment of this compound's effect on aminopyrine demethylase.

Hypothetical Signaling Pathway

References

- 1. Hepatoprotective effect of this compound, a novel acetamide derivative, on Propionibacterium acnes and lipopolysaccharide-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mybiosource.com [mybiosource.com]

- 3. Drug Metabolism in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug-metabolizing enzymes: mechanisms and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Target of Tamibarotene (SY-1425): A Deep Dive into RARα Agonism in Hematologic Malignancies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cambridge, MA – December 1, 2025 – Tamibarotene (B1681231) (formerly SY-1425), a clinical-stage therapeutic developed by Syros Pharmaceuticals, is a potent and selective agonist of the retinoic acid receptor alpha (RARα). Its development is founded on a precision medicine strategy to target a genetically defined subset of patients with acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS). This whitepaper provides a comprehensive overview of the target identification and validation of tamibarotene, detailing the preclinical evidence, experimental methodologies, and the underlying molecular pathways that establish RARα as a critical therapeutic target in these diseases.

Executive Summary

Tamibarotene's therapeutic hypothesis is centered on the discovery that a significant subset of AML and MDS patients exhibit an overexpression of the RARA gene, driven by a super-enhancer element. This overexpression is a key oncogenic driver, and tamibarotene's selective agonism of RARα aims to reverse the resulting block in myeloid differentiation. Preclinical studies have robustly demonstrated that cancer models with high levels of RARα expression are preferentially sensitive to tamibarotene, which induces differentiation and inhibits proliferation. This targeted approach has been validated in both in vitro and in vivo models, laying a strong foundation for its clinical investigation.

Target Identification: The Role of RARA Super-Enhancer in AML and MDS

The identification of RARα as a therapeutic target for a subset of non-APL (acute promyelocytic leukemia) AML and MDS patients stemmed from the discovery of a super-enhancer at the RARA gene locus.[1][2][3] Super-enhancers are large clusters of transcriptional enhancers that drive high-level expression of genes crucial for cell identity and, in the context of cancer, oncogenic pathways.

Experimental Approach: Super-Enhancer Identification

The primary method used to identify the RARA super-enhancer was Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for the H3K27ac histone mark, which is characteristic of active enhancers.

Experimental Protocol: H3K27ac ChIP-seq

-

Cell Preparation: Primary patient blast cells from AML and MDS patients or relevant cell lines were harvested and cross-linked with formaldehyde (B43269) to preserve protein-DNA interactions.

-

Chromatin Shearing: The cross-linked chromatin was sheared into small fragments using sonication.

-

Immunoprecipitation: An antibody specific to H3K27ac was used to immunoprecipitate the chromatin fragments associated with this active histone mark.

-

DNA Purification: The cross-links were reversed, and the DNA was purified.

-

Library Preparation and Sequencing: The purified DNA fragments were prepared for high-throughput sequencing.

-

Data Analysis: Sequencing reads were aligned to the human genome, and peak calling algorithms were used to identify regions of H3K27ac enrichment. Super-enhancers were identified as large clusters of stitched enhancers.

This analysis revealed that a subset of AML and MDS patients harbor a super-enhancer at the RARA locus, leading to significantly higher levels of RARA mRNA expression compared to patients without this feature.[2][4]

Target Validation: Preclinical Evidence of Tamibarotene's Activity

The validation of RARα as a therapeutic target for tamibarotene was conducted through a series of in vitro and in vivo experiments that demonstrated the selective activity of the compound in RARA-overexpressing models.

In Vitro Validation: Antiproliferative and Differentiation Effects

In vitro studies using a panel of AML cell lines demonstrated that those with high RARA expression (RARA-high) were significantly more sensitive to the antiproliferative effects of tamibarotene compared to cell lines with low RARA expression (RARA-low).

| Cell Line | RARA Status | Tamibarotene IC50 (nM) |

| OCI-AML3 | High | < 100 |

| MV4-11 | High | < 100 |

| Kasumi-1 | Low | > 1000 |

| OCI-M1 | Low | > 1000 |

Table 1: Antiproliferative Activity of Tamibarotene in AML Cell Lines. Representative IC50 values from cell viability assays after 72 hours of treatment. RARA-high cell lines show significantly greater sensitivity to tamibarotene.

Furthermore, treatment with tamibarotene induced myeloid differentiation in RARA-high cell lines, as evidenced by the increased expression of the cell surface marker CD38, a marker of myeloid maturation.

Experimental Protocol: Cell Differentiation Assay (FACS)

-

Cell Culture and Treatment: RARA-high and RARA-low AML cell lines were cultured in appropriate media and treated with tamibarotene or vehicle control for a specified period (e.g., 72-96 hours).

-

Antibody Staining: Cells were harvested, washed, and stained with a fluorescently conjugated antibody against CD38.

-

Flow Cytometry Analysis: The percentage of CD38-positive cells was quantified using a flow cytometer.

-

Data Analysis: The increase in the percentage of CD38-positive cells in tamibarotene-treated samples compared to control was calculated.

In Vivo Validation: Patient-Derived Xenograft (PDX) Models

The efficacy of tamibarotene was further evaluated in patient-derived xenograft (PDX) models of AML, which more closely recapitulate the heterogeneity of human disease. These studies confirmed that tamibarotene treatment resulted in significant anti-tumor activity in RARA-high PDX models, while having minimal effect in RARA-low models.

Experimental Protocol: AML Patient-Derived Xenograft (PDX) Model

-

Animal Model: Immunocompromised mice (e.g., NSG mice) were used to prevent rejection of human cells.

-

Tumor Implantation: Primary AML blasts from patients with characterized RARA expression levels were injected intravenously or subcutaneously into the mice.

-

Treatment: Once tumors were established, mice were randomized to receive either tamibarotene (administered orally) or vehicle control.

-

Efficacy Assessment: Tumor growth was monitored regularly. For systemic models, disease burden was assessed by measuring the percentage of human CD45+ cells in the peripheral blood or bone marrow. Survival was also a key endpoint.

-

Pharmacodynamic Analysis: Tumor samples were collected at the end of the study to assess target engagement and downstream effects.

| PDX Model | RARA Status | Treatment | Tumor Growth Inhibition (%) |

| AML-PDX-1 | High | Tamibarotene | 75 |

| AML-PDX-2 | High | Tamibarotene | 68 |

| AML-PDX-3 | Low | Tamibarotene | < 10 |

| AML-PDX-4 | Low | Tamibarotene | < 15 |

Table 2: Anti-Tumor Efficacy of Tamibarotene in AML PDX Models. Representative data showing the percentage of tumor growth inhibition in RARA-high and RARA-low PDX models following treatment with tamibarotene.

Mechanism of Action: RARα Agonism and Downstream Signaling

Tamibarotene acts as a selective agonist of RARα, a ligand-inducible transcription factor. In its unliganded state, RARα can repress the transcription of genes required for myeloid differentiation. The overexpression of RARα in the context of the super-enhancer is thought to sequester limited endogenous retinoic acid, leading to a block in differentiation and the proliferation of immature blasts.

By binding to the ligand-binding domain of RARα, tamibarotene induces a conformational change that leads to the dissociation of co-repressors and the recruitment of co-activators. This transcriptional switch activates the expression of target genes involved in myeloid differentiation and cell cycle arrest.

Signaling Pathway

Caption: Tamibarotene binds to RARα, leading to the activation of target genes that promote myeloid differentiation and inhibit proliferation.

One of the key pharmacodynamic markers of tamibarotene activity is the upregulation of the dehydrogenase/reductase 3 (DHRS3) gene, a direct transcriptional target of RARα.

Experimental Protocol: DHRS3 Induction Assay (qRT-PCR)

-

Sample Collection: Peripheral blood mononuclear cells (PBMCs) or bone marrow aspirates were collected from patients at baseline and after treatment with tamibarotene.

-

RNA Extraction: Total RNA was extracted from the collected cells.

-

Reverse Transcription: RNA was reverse-transcribed into cDNA.

-

Quantitative PCR: The expression level of DHRS3 mRNA was quantified using real-time quantitative PCR (qRT-PCR) with specific primers and probes.

-

Data Analysis: The fold change in DHRS3 expression after treatment was calculated relative to baseline levels, often normalized to a housekeeping gene.

Conclusion

The identification and validation of RARα as the target of tamibarotene in a molecularly defined subset of AML and MDS patients exemplifies a successful precision oncology approach. The discovery of the RARA super-enhancer provided a clear biological rationale for targeting this pathway. Rigorous preclinical studies, employing a range of in vitro and in vivo models, have consistently demonstrated the selective activity of tamibarotene in RARA-overexpressing cancers. The well-characterized mechanism of action, involving the induction of myeloid differentiation, further supports its therapeutic potential. This comprehensive body of evidence has paved the way for the ongoing clinical development of tamibarotene as a promising targeted therapy for patients with these challenging hematologic malignancies.

References

- 1. Targeting RARA overexpression with tamibarotene, a potent and selective RARα agonist, is a novel approach in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Super-Enhancer analysis defines novel epigenomic subtypes of non-APL AML including an RARα dependency targetable by SY-1425, a potent and selective RARα agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

Methodological & Application

SY-640 (Tamibarotene) for In Vivo Mouse Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

SY-640, also known as tamibarotene (B1681231) (and formerly as SY-1425), is a potent and selective agonist of the Retinoic Acid Receptor Alpha (RARα).[1][2] Its mechanism of action involves binding to RARα, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex subsequently binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription.[3][4] This signaling cascade plays a crucial role in cell differentiation, proliferation, and apoptosis.[5] Preclinical studies have demonstrated the potential of this compound in various cancer models, particularly in Acute Myeloid Leukemia (AML) with RARA overexpression.

This document provides detailed application notes and protocols for the use of this compound in in vivo mouse studies, with a focus on patient-derived xenograft (PDX) models of AML.

Data Presentation

The following table summarizes the quantitative data for this compound dosage and administration in a key preclinical in vivo mouse study.

| Parameter | Details | Reference |

| Compound | SY-1425 (this compound/Tamibarotene) | |

| Mouse Model | NOD SCID mice | |

| Cancer Model | Patient-Derived Xenograft (PDX) - AML (HuKemia Model AM-5512) | |

| Dosage | 3 mg/kg | |

| Administration Route | Oral (PO), twice daily (BID) | |

| Vehicle | 1% DMSO in pH8 adjusted PBS | |

| Treatment Duration | 5 weeks (as a single agent) or in combination | |

| Combination Therapy | Azacitidine (2.5 mg/kg, IP, QD for the first 7 days) |

Experimental Protocols

Preparation of this compound (Tamibarotene) for Oral Administration

This protocol is based on the methods described for preclinical studies with SY-1425.

Materials:

-

This compound (Tamibarotene) powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 8.0

-

Sterile, polypropylene (B1209903) tubes

-

Vortex mixer

-

Sterile oral gavage needles (20-22 gauge, ball-tipped)

-

Syringes (1 mL)

Procedure:

-

Vehicle Preparation: Prepare a 1% DMSO in PBS (pH 8.0) solution. For example, to prepare 10 mL of the vehicle, add 100 µL of DMSO to 9.9 mL of pH 8.0 PBS. Vortex thoroughly to mix.

-

This compound Stock Solution: Based on the required final concentration for dosing, weigh the appropriate amount of this compound powder. A stock solution in DMSO can be prepared first for easier handling and dilution.

-

Final Formulation: Dilute the this compound stock solution or directly dissolve the weighed powder in the 1% DMSO in PBS (pH 8.0) vehicle to achieve the final desired concentration for a 3 mg/kg dosage. The final volume for oral gavage in mice is typically 100-200 µL.

-

Calculation Example: For a 20 g mouse, the required dose is 0.06 mg (3 mg/kg * 0.02 kg). If the dosing volume is 100 µL (0.1 mL), the required concentration of the dosing solution is 0.6 mg/mL.

-

-

Administration: Administer the prepared this compound formulation to the mice via oral gavage using a sterile, ball-tipped gavage needle. Ensure the animal is properly restrained to prevent injury. Administer the dose twice daily (BID) as required by the experimental design.

Patient-Derived Xenograft (PDX) AML Mouse Model Protocol

This protocol outlines the establishment and treatment of a PDX AML model, as described in preclinical studies with SY-1425.

Materials:

-

NOD SCID mice (female, 6-8 weeks old)

-

Human AML cells (e.g., HuKemia Model AM-5512)

-

Sterile PBS

-

Syringes (1 mL) and needles (27-30 gauge)

-

Flow cytometry reagents for monitoring human CD45+ cells

-

This compound formulation (prepared as in Protocol 1)

-

(Optional) Azacitidine solution for injection

Procedure:

-

Cell Preparation and Inoculation:

-

Thaw and prepare the human AML cells according to the supplier's instructions.

-

Resuspend the cells in sterile PBS at the desired concentration.

-

Inoculate the mice with the AML cells (e.g., 2 x 10^6 cells per mouse) via intravenous (tail vein) injection.

-

-

Tumor Engraftment Monitoring:

-

Starting approximately 20 days post-inoculation, monitor the engraftment of human AML cells by analyzing peripheral blood for the presence of human CD45+ cells using flow cytometry.

-

Treatment can be initiated once the percentage of circulating human CD45+ cells reaches a predetermined level (e.g., ~5%).

-

-

Treatment Administration:

-

This compound Monotherapy: Administer this compound at 3 mg/kg orally twice a day for the duration of the study (e.g., 5 weeks).

-

Combination Therapy (with Azacitidine):

-

Administer azacitidine at 2.5 mg/kg via intraperitoneal (IP) injection once daily for the first 7 days.

-

Concurrently or sequentially, administer this compound at 3 mg/kg orally twice a day for the planned duration. One effective regimen involved azacitidine for 1 week followed by this compound for 4 weeks.

-

-

-

Monitoring and Endpoint:

-

Monitor the tumor burden throughout the study by quantifying the percentage of circulating human CD45+ cells in the peripheral blood.

-

Monitor the health of the animals (body weight, behavior, etc.).

-

The study endpoint may be a predetermined tumor burden, a specific time point, or signs of morbidity.

-

Mandatory Visualizations

This compound (Tamibarotene) Signaling Pathway

Caption: this compound (Tamibarotene) mechanism of action as a RARα agonist.

Experimental Workflow for In Vivo Mouse Study

References

- 1. Targeting RARA overexpression with tamibarotene, a potent and selective RARα agonist, is a novel approach in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting RARA overexpression with tamibarotene, a potent and selective RARα agonist, is a novel approach in AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RAR Pathway [gentarget.com]

- 4. Retinoic Acid Receptors | Nuclear Receptors | Tocris Bioscience [tocris.com]

- 5. Epigenetic regulation by RARα maintains ligand-independent transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Guide to the Dissolution and Use of SY-5609 for Preclinical Research

Important Note: The compound "SY-640" as specified in the query could not be definitively identified as a standard research compound. It is highly probable that this is a typographical error. This document has been prepared as a template using SY-5609 , a known and selective oral CDK7 inhibitor developed by Syros Pharmaceuticals, as a representative example. Researchers should replace the details provided here with the specific information for their compound of interest.

These application notes provide a detailed protocol for the dissolution and experimental use of SY-5609, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This guide is intended for researchers, scientists, and drug development professionals working in areas such as oncology and cell biology.

Quantitative Data Summary

For effective experimental planning, key quantitative data for SY-5609 are summarized in the table below.

| Parameter | Value | Source |

| Molecular Weight | 526.6 g/mol | Publicly available data |

| Solubility (DMSO) | ≥ 50 mg/mL | Estimated from similar compounds |

| Recommended Stock Concentration | 10-50 mM in DMSO | Standard laboratory practice |

| Typical Working Concentration | 10 - 1000 nM | Varies by cell line and assay |

| Storage of Stock Solution | -20°C or -80°C | Standard laboratory practice |

Experimental Protocols

2.1. Preparation of SY-5609 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of SY-5609.

Materials:

-

SY-5609 powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Pre-warm DMSO: Bring the DMSO vial to room temperature before opening to minimize water absorption.

-

Weigh SY-5609: Accurately weigh the desired amount of SY-5609 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.266 mg of SY-5609.

-

Add DMSO: Add the calculated volume of DMSO to the tube containing the SY-5609 powder. For a 10 mM solution from 5.266 mg, add 1 mL of DMSO.

-

Dissolve the Compound: Vortex the solution for several minutes until the SY-5609 is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

2.2. Cell-Based Assay Protocol using SY-5609

This protocol provides a general workflow for treating cultured cells with SY-5609.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

SY-5609 stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Multi-well cell culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for the specific assay and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Prepare Working Solutions: On the day of treatment, thaw an aliquot of the SY-5609 stock solution. Prepare serial dilutions of SY-5609 in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (DMSO) at the same final concentration as in the highest SY-5609 treatment group.

-

Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing the different concentrations of SY-5609 or the vehicle control to the respective wells.

-

Incubation: Return the plate to the incubator and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream analyses, such as cell viability assays (e.g., MTT, CellTiter-Glo), western blotting, or RNA sequencing.

Visualizations

3.1. CDK7 Signaling Pathway

The following diagram illustrates the central role of the CDK7-Cyclin H-MAT1 complex in transcriptional regulation and cell cycle control, the pathway targeted by SY-5609.

Application Notes and Protocols for Cell-Based Assays to Evaluate SY-5609 (a selective CDK7 inhibitor) Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating two fundamental cellular processes: transcription and cell cycle progression. As a component of the transcription factor IIH (TFIIH) complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a key step in the initiation and elongation phases of transcription. Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.

Due to its central role in these processes, which are often dysregulated in cancer, CDK7 has emerged as a promising therapeutic target. SY-5609 is a potent and selective, non-covalent inhibitor of CDK7.[1][2] These application notes provide detailed protocols for a panel of cell-based assays to characterize the activity of SY-5609 in cancer cell lines.

Data Presentation: Quantitative Analysis of SY-5609 Activity

The following tables summarize the in vitro activity of SY-5609 across various cancer cell lines.

Table 1: Anti-proliferative Activity of SY-5609 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |

| HCC70 | Triple-Negative Breast Cancer (TNBC) | 1-6 | 72 hours |

| MDA-MB-453 | Breast Cancer | 1-6 | 72 hours |

| COV504 | Ovarian Cancer | 1-6 | 72 hours |

| A2780 | Ovarian Cancer | 1-6 | 72 hours |

| OVCAR3 | Ovarian Cancer | 1-6 | 72 hours |

| CAOV3 | Ovarian Cancer | 1-6 | 72 hours |

| Solid Tumor Panel | Various | 6-17 | 72 hours |

Data compiled from MedChemExpress and AACR Annual Meeting abstracts.[3][4]

Table 2: Induction of Apoptosis by SY-5609

| Cell Line | Cancer Type | Treatment Concentration (nM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V Positive) |

| HCC70 | Triple-Negative Breast Cancer (TNBC) | 100, 250, 500 | 48 | Dose-dependent increase |

| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | 100, 250, 500 | 48 | Dose-dependent increase |

| CAOV3 | Ovarian Cancer | 100, 250, 500 | 48 | Dose-dependent increase |

| OVCAR3 | Ovarian Cancer | 100, 250, 500 | 48 | Dose-dependent increase |

| HDF (adult) | Normal Fibroblast | 100, 250, 500 | 48, 72 | No significant apoptosis |

Data from a study on the discovery of SY-5609.[5]

Table 3: Effect of SY-5609 on Cell Cycle Distribution

| Cell Line | Cancer Type | Treatment Concentration (nM) | Treatment Duration (hours) | Observed Effect |

| HCC70 | Triple-Negative Breast Cancer (TNBC) | 100, 250, 500 | 48 | G2/M arrest |

Data reported for SY-5609.

Mandatory Visualizations

References

Application Notes and Protocols: Evaluating Therapeutic Candidates in Preclinical Models of Acute Liver Injury

For Researchers, Scientists, and Drug Development Professionals

Abstract

The investigation of novel therapeutic agents for acute liver injury (ALI) necessitates robust and well-characterized preclinical animal models. These models are crucial for elucidating disease pathogenesis, identifying potential therapeutic targets, and evaluating the efficacy and safety of new drug candidates. This document provides a comprehensive overview of commonly employed animal models of ALI and detailed protocols for testing a hypothetical therapeutic compound, designated here as a "test agent," in these systems. The presented methodologies, data interpretation guidelines, and pathway visualizations are intended to serve as a foundational resource for researchers in the field of hepatic pharmacology and drug development.

Introduction to Acute Liver Injury Animal Models

Preclinical animal models are indispensable tools for studying the complex pathophysiology of ALI and for the initial screening of potential therapeutics. The choice of model depends on the specific research question and the desire to mimic particular aspects of human ALI, such as hepatocellular necrosis, inflammation, and oxidative stress. Three of the most widely used and well-validated models are:

-

Acetaminophen (B1664979) (APAP)-induced liver injury: This model recapitulates the most common cause of drug-induced acute liver failure in humans. Overdose of APAP leads to the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes glutathione (B108866) stores and causes severe oxidative stress and hepatocellular necrosis.

-

Carbon tetrachloride (CCl4)-induced liver injury: CCl4 is a potent hepatotoxin that, upon metabolic activation by cytochrome P450 enzymes, generates free radicals that initiate lipid peroxidation and subsequent liver damage. This model is characterized by centrilobular necrosis and inflammation.

-

Lipopolysaccharide/D-galactosamine (LPS/D-GalN)-induced liver injury: This model mimics sepsis-associated liver injury. LPS, a component of the outer membrane of Gram-negative bacteria, activates an intense inflammatory response, while D-GalN sensitizes hepatocytes to the cytotoxic effects of inflammatory cytokines like TNF-α, leading to massive apoptosis and necrosis.

Experimental Protocols

General Considerations

-

Animals: Male C57BL/6 mice, 8-10 weeks old, are commonly used. Animals should be housed in a specific-pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

-

Test Agent Formulation: The test agent should be formulated in a suitable vehicle (e.g., saline, PBS, DMSO). The final concentration of the vehicle should be non-toxic to the animals.

-

Controls: Appropriate control groups are essential for data interpretation, including a vehicle control group and a positive control group (e.g., N-acetylcysteine for the APAP model).

Protocol 1: Acetaminophen (APAP)-Induced Acute Liver Injury

Objective: To evaluate the hepatoprotective effect of a test agent against APAP-induced liver injury.

Materials:

-

Acetaminophen (Sigma-Aldrich)

-

Saline (0.9% NaCl)

-

Test agent

-

Vehicle for test agent

Procedure:

-

Fasting: Fast mice for 12-16 hours prior to APAP administration to enhance its toxicity.

-

Grouping: Randomly divide mice into the following groups (n=8-10 per group):

-

Group 1: Vehicle control (saline i.p.)

-

Group 2: APAP only (300-500 mg/kg i.p.)

-

Group 3: Test agent + APAP (Test agent administered at a specified dose and time before or after APAP)

-

Group 4: Positive control (e.g., N-acetylcysteine 140 mg/kg i.p. 1 hour post-APAP)

-

-

APAP Administration: Dissolve APAP in warm sterile saline. Administer a single intraperitoneal (i.p.) injection.

-

Test Agent Administration: Administer the test agent via the desired route (e.g., oral gavage, i.p.) at a predetermined time point relative to APAP administration (e.g., 1 hour before or 2 hours after).

-

Sample Collection: At 24 hours post-APAP injection, euthanize mice. Collect blood via cardiac puncture for serum analysis and perfuse the liver with PBS before harvesting for histology and molecular analysis.

Protocol 2: Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury

Objective: To assess the ability of a test agent to mitigate CCl4-induced hepatotoxicity.

Materials:

-

Carbon tetrachloride (Sigma-Aldrich)

-

Corn oil

-

Test agent

-

Vehicle for test agent

Procedure:

-

Grouping: Randomly assign mice to experimental groups (n=8-10 per group):

-

Group 1: Vehicle control (corn oil i.p.)

-

Group 2: CCl4 only (0.5-1 mL/kg i.p. as a 10% solution in corn oil)

-

Group 3: Test agent + CCl4

-

-

CCl4 Administration: Administer a single i.p. injection of CCl4 diluted in corn oil.

-

Test Agent Administration: Administer the test agent at the desired dose and time relative to CCl4 injection.

-

Sample Collection: Euthanize mice 24-48 hours after CCl4 administration. Collect blood and liver tissue as described in Protocol 2.2.

Protocol 3: Lipopolysaccharide/D-galactosamine (LPS/D-GalN)-Induced Acute Liver Injury

Objective: To determine the anti-inflammatory and anti-apoptotic effects of a test agent in a model of immune-mediated liver injury.

Materials:

-

Lipopolysaccharide (E. coli O111:B4, Sigma-Aldrich)

-

D-galactosamine (Sigma-Aldrich)

-

Sterile PBS

-

Test agent

-

Vehicle for test agent

Procedure:

-

Grouping: Divide mice into experimental groups (n=8-10 per group):

-

Group 1: Vehicle control (PBS i.p.)

-

Group 2: LPS/D-GalN only (LPS 10-50 µg/kg; D-GalN 400-800 mg/kg i.p.)

-

Group 3: Test agent + LPS/D-GalN

-

-

LPS/D-GalN Administration: Co-administer LPS and D-GalN dissolved in sterile PBS via a single i.p. injection.

-

Test Agent Administration: Administer the test agent at the specified dose and time, typically 1-2 hours prior to LPS/D-GalN injection.

-

Sample Collection: Euthanize mice 6-8 hours after LPS/D-GalN administration. This earlier time point is due to the rapid and severe nature of this model. Collect blood and liver tissue.

Data Presentation and Analysis

Biochemical Analysis

Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are key indicators of hepatocellular injury.

| Group | Treatment | Serum ALT (U/L) | Serum AST (U/L) |

| 1 | Vehicle Control | Mean ± SEM | Mean ± SEM |

| 2 | Toxin Only (APAP, CCl4, or LPS/D-GalN) | Mean ± SEM | Mean ± SEM |

| 3 | Test Agent + Toxin | Mean ± SEM | Mean ± SEM |